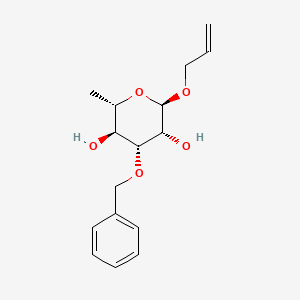

Allyl 3-O-benzyl-a-L-rhamnopyranoside

説明

特性

分子式 |

C16H22O5 |

|---|---|

分子量 |

294.34 g/mol |

IUPAC名 |

(2S,3S,4R,5R,6R)-2-methyl-4-phenylmethoxy-6-prop-2-enoxyoxane-3,5-diol |

InChI |

InChI=1S/C16H22O5/c1-3-9-19-16-14(18)15(13(17)11(2)21-16)20-10-12-7-5-4-6-8-12/h3-8,11,13-18H,1,9-10H2,2H3/t11-,13-,14+,15+,16+/m0/s1 |

InChIキー |

ZLLZSERZZNJPNG-RBRCJPGISA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC=C)O)OCC2=CC=CC=C2)O |

正規SMILES |

CC1C(C(C(C(O1)OCC=C)O)OCC2=CC=CC=C2)O |

製品の起源 |

United States |

準備方法

Key Steps

Stannylene Acetal Formation :

- Methyl α-L-rhamnopyranoside is treated with di-n-butyltin oxide and a halide additive (e.g., tetrabutylammonium bromide) in acetonitrile under reflux. This forms a stannylene acetal, protecting the 2-OH and 3-OH groups.

- Example: A 1:0.5:0.5 molar ratio of methyl α-L-rhamnopyranoside, di-n-butyltin oxide, and tetrabutylammonium bromide yields the acetal in high efficiency.

Allylation with Allyl Bromide :

- The stannylene acetal reacts with allyl bromide (2 equivalents) in the presence of a base (e.g., proton sponge) at 60°C for 48 hours.

- The reaction proceeds with >6:1 selectivity for 3-O-allylation over 2-O-allylation, yielding Allyl 3-O-benzyl-α-L-rhamnopyranoside after deprotection and purification.

| Parameter | Value/Details | Source |

|---|---|---|

| Catalyst | Di-n-butyltin oxide (0.2–0.5 eq) | |

| Base | Proton sponge (1.2 eq) | |

| Solvent | Acetonitrile | |

| Temperature | 60°C | |

| Reaction Time | 48 hours | |

| Yield | 72% (isolated) |

Silver Oxide-Mediated Alkylation with Phenylboronic Acid

Patent WO2016054573A1 describes a method avoiding stoichiometric tin, using silver oxide and phenylboronic acid for catalytic alkylation.

Key Steps

Catalyst and Base Activation :

Allylation with Allyl Bromide :

| Parameter | Value/Details | Source |

|---|---|---|

| Catalyst | Silver(I) oxide (0.4–3 eq) | |

| Boronic Acid | Phenylboronic acid (0.05–1 eq) | |

| Solvent | Acetonitrile | |

| Temperature | 75°C | |

| Reaction Time | 48 hours | |

| Yield | 90% (crude) |

This approach, outlined in J-Stage and CiteSeerX papers, involves sequential protection, benzyl ether formation, and allylation.

Key Steps

Glycoside Formation :

- L-Rhamnose is treated with allyl alcohol and trifluoromethanesulfonic acid to form allyl α-L-rhamnopyranoside .

Protection and Benzyl Ether Formation :

Purification :

- The product is purified via flash chromatography or crystallization.

| Parameter | Value/Details | Source |

|---|---|---|

| Glycoside Agent | Allyl alcohol + trifluoromethanesulfonic acid | |

| Benzylating Agent | Benzyl bromide | |

| Solvent | Acetone | |

| Yield | 46% (isolated) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Tin-Catalyzed | High selectivity (>6:1), short reaction time | Toxic tin byproducts, stoichiometric catalyst |

| Silver Oxide | Catalytic (low catalyst load), high yield | Requires polar aprotic solvents, longer reaction time |

| Multi-Step Synthesis | Avoids heavy metals, flexible protection | Lower yield, multiple steps |

Industrial and Research Applications

Q & A

Q. What are the standard synthetic protocols for preparing Allyl 3-O-benzyl-α-L-rhamnopyranoside?

Methodological Answer: The synthesis typically begins with glycosylation under Helferich conditions (e.g., BF₃·Et₂O catalysis) using protected sugar donors. For example, allyl 2-O-acetyl-3-O-benzyl-α-L-rhamnopyranoside is reacted with galactopyranosyl donors to form disaccharide derivatives. Key steps include:

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Follow GHS-compliant protocols :

- PPE : Chemical-impermeable gloves (EN 374 standard), safety goggles (EN 166), and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill management : Collect spills with spark-proof tools; avoid water to prevent environmental contamination.

- Storage : Keep in airtight containers at cool, dry conditions (≤25°C), segregated from oxidizers .

Advanced Research Questions

Q. How can regioselectivity challenges in glycosylation reactions involving this compound be addressed?

Methodological Answer: Regioselectivity is enhanced via:

- Catalyst screening : Pd/dppb under syngas (CO/H₂) improves alkoxycarbonylation regioselectivity .

- Protecting group strategy : Benzyl groups at C3 direct reactivity to C4, while acetyl at C2 stabilizes intermediates.

- Monitoring : TLC (hexane:ethyl acetate 3:1) tracks reaction progress; optimize time/temperature to suppress side products .

Q. What methodological approaches confirm the structural integrity of synthesized derivatives?

Methodological Answer: Use multi-spectral analysis :

- NMR : ¹H and ¹³C NMR verify stereochemistry (e.g., anomeric proton at δ 5.2–5.5 ppm for α-configuration).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ for C₂₃H₃₂O₆: calc. 427.20, found 427.21).

- HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient) .

Q. How can yields be optimized in multi-step syntheses using this compound?

Methodological Answer: Critical factors include:

- Stoichiometric control : Maintain a 1.2:1 molar ratio of glycosyl donor to acceptor.

- Catalyst loading : 0.2–0.5 eq BF₃·Et₂O minimizes side reactions.

- Intermediate characterization : Validate each step via TLC and NMR to avoid cumulative errors.

- Purification : Use flash chromatography with silica gel (230–400 mesh) for efficient separation .

Q. What strategies assess the compound’s stability under varying experimental conditions?

Methodological Answer: Conduct accelerated stability studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。